molecular formula C10H7ClFN3O3 B2388568 1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene CAS No. 1020724-26-8

1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene

Cat. No. B2388568
CAS RN: 1020724-26-8
M. Wt: 271.63
InChI Key: HMTCYCLJAUHREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene (CAS# 1020724-26-8) is a research chemical . It has a molecular weight of 271.63 and a molecular formula of C10H7ClFN3O3 .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. Its IUPAC name is 4-chloro-1-[(2-fluorophenoxy)methyl]-3-nitropyrazole . The canonical SMILES representation is C1=CC=C(C(=C1)OCN2C=C(C(=N2)N+[O-])Cl)F .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 72.9, a rotatable bond count of 3, and a XLogP3 of 2.8 . It has a heavy atom count of 18, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 0 .

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene is complex and involves the inhibition of certain enzymes and other biological processes. It has been found to be particularly effective at inhibiting the activity of certain kinases, which are enzymes that play a key role in a wide range of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific biological system being studied. However, it has been found to have a range of interesting effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of various cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene in lab experiments is its potency and selectivity. It has been found to be a highly effective inhibitor of certain enzymes and other biological processes, making it a valuable tool for investigating the mechanisms of action of various compounds. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in order to ensure the safety of researchers and experimental subjects.

Future Directions

There are a number of exciting future directions for research involving 1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene. Some potential areas of investigation include the development of new drugs and therapies based on the compound's unique properties, the investigation of its effects on various biological systems and processes, and the exploration of its potential applications in fields such as biotechnology and nanotechnology. Additionally, there is a need for further research into the safety and toxicity of this compound, particularly with regard to its potential use in human subjects.

Synthesis Methods

The synthesis of 1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene involves a series of chemical reactions that are carefully controlled to ensure the purity and quality of the final product. One common method for synthesizing this compound involves the reaction of 4-chloro-3-nitropyrazole with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Scientific Research Applications

1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene has been used in a wide range of scientific studies, particularly in the fields of biochemistry and pharmacology. It has been found to be a potent inhibitor of certain enzymes and has been used to investigate the mechanisms of action of various drugs and other compounds.

properties

IUPAC Name

4-chloro-1-[(2-fluorophenoxy)methyl]-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O3/c11-7-5-14(13-10(7)15(16)17)6-18-9-4-2-1-3-8(9)12/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTCYCLJAUHREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=C(C(=N2)[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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